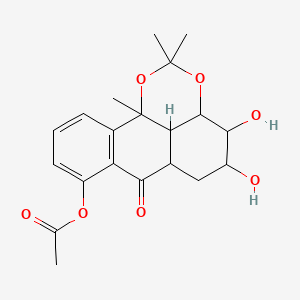
Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- involves several steps. One method involves the cyclization of 1-dialkylaminoanthraquinones through thermolysis in pyridine and other polar solvents. This process leads to the formation of anthra[1,9-de]-1,3-oxazine derivatives, which then undergo further contraction to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxides, while reduction could produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthra[1,9-bc]pyrrole derivatives: These compounds share a similar core structure but differ in their functional groups and overall properties.
Anthra[1,9-de]-1,3-oxazine derivatives: These compounds are intermediates in the synthesis of the target compound and have similar chemical behavior.
Uniqueness
Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
3451-28-3 |
|---|---|
Formule moléculaire |
C20H24O7 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
(11,12-dihydroxy-1,15,15-trimethyl-8-oxo-14,16-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5-trien-6-yl) acetate |
InChI |
InChI=1S/C20H24O7/c1-9(21)25-13-7-5-6-11-14(13)16(23)10-8-12(22)17(24)18-15(10)20(11,4)27-19(2,3)26-18/h5-7,10,12,15,17-18,22,24H,8H2,1-4H3 |
Clé InChI |
HHJKGFJSJRCMCF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC2=C1C(=O)C3CC(C(C4C3C2(OC(O4)(C)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















